

4-Hydroxy-7-azaindole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydroxy-7-azaindole

Cat. No.: B1314163

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CAS Number: 74420-02-3

This technical guide provides an in-depth overview of **4-Hydroxy-7-azaindole** (also known as 1H-Pyrrolo[2,3-b]pyridin-4-ol), a key heterocyclic building block for researchers in drug discovery and chemical biology. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its application in targeting signaling pathways, particularly as a scaffold for Rho-kinase (ROCK) inhibitors.

Core Chemical and Physical Data

4-Hydroxy-7-azaindole is a solid, heterocyclic compound valued for its structural similarity to purines and indoles, making it a privileged scaffold in medicinal chemistry. While specific experimental data for melting point and solubility are not widely published, the following tables summarize its key chemical identifiers and safety information. For context, the melting point of the parent compound, 7-azaindole, is 105-107 °C.

Table 1: Chemical Identification

Property	Value	Reference
CAS Number	74420-02-3	[1]
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.14 g/mol	[1]
Synonym	1H-Pyrrolo[2,3-b]pyridin-4-ol	[2]
Typical Purity	≥98%	[1]

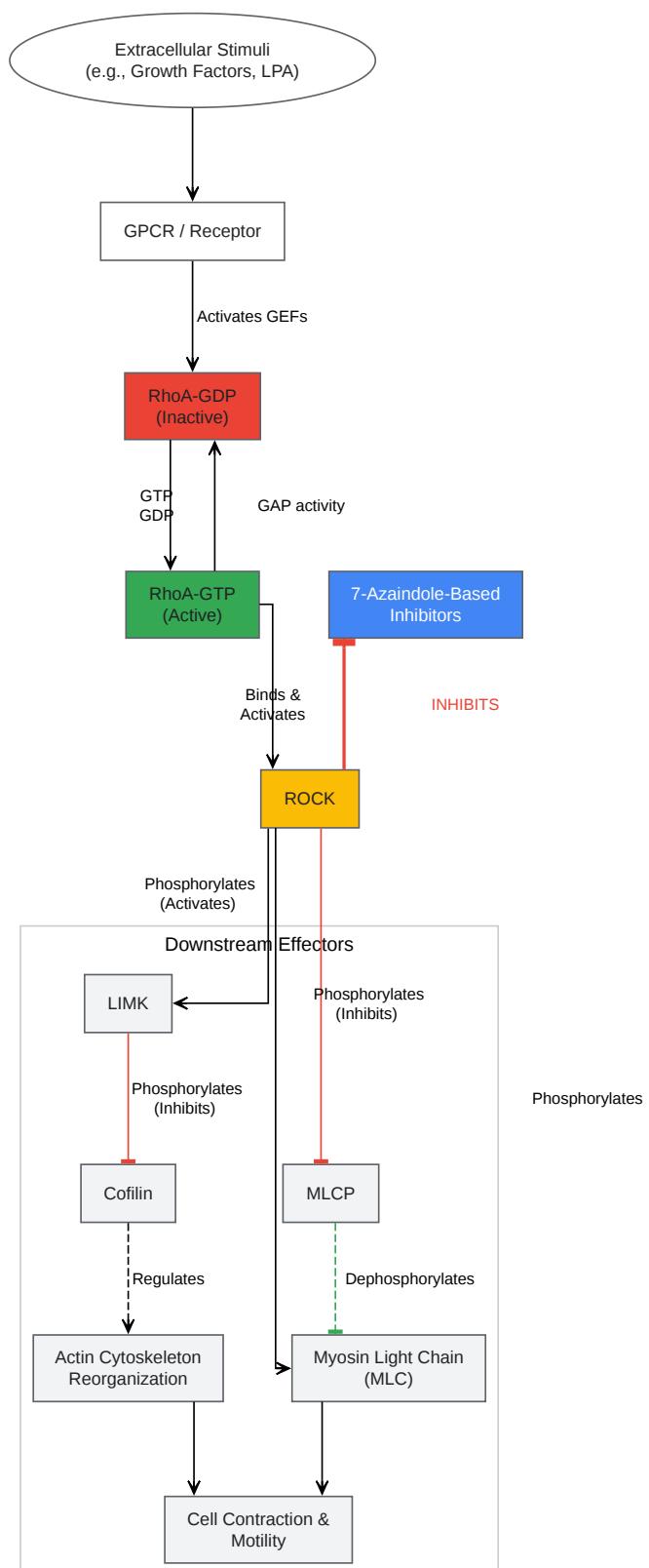
Table 2: Safety and Handling

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning

Application in Drug Discovery: Targeting the Rho-Kinase (ROCK) Signaling Pathway

4-Hydroxy-7-azaindole is a crucial starting material for the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis. ROCK inhibitors developed from the 7-azaindole scaffold have shown significant therapeutic potential.

The diagram below illustrates the core components of the ROCK signaling pathway and the point of intervention for inhibitors.



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Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Hydroxy-7-azaindole** are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Synthesis of 4-Hydroxy-7-azaindole

The synthesis of **4-Hydroxy-7-azaindole** can be achieved via a multi-step process, starting from the commercially available 7-azaindole. The following protocol is a composite based on patented methods for 4-substitution and standard organic transformations.

Step 1: N-Oxidation of 7-Azaindole

- Dissolve 7-azaindole in an organic solvent such as THF or ethyl acetate.
- Cool the solution to 5-15 °C in an ice bath.
- Add hydrogen peroxide (30-50% solution) dropwise while maintaining the temperature.
- Allow the reaction to stir at room temperature for 2-5 hours, monitoring by TLC.
- Upon completion, work up the reaction to isolate the N-oxide-7-azaindole product.

Step 2: Halogenation at the 4-Position (e.g., Chlorination)

- Dissolve the N-oxide-7-azaindole from Step 1 in acetonitrile.
- Add phosphorus oxychloride (POCl_3 , 5-10 equivalents) to the solution.
- Heat the mixture to 80-100 °C.
- After 30-60 minutes, add a catalytic amount of diisopropylethylamine (DIPEA).
- Continue the reaction at 80-100 °C for 2-8 hours until completion (monitored by TLC).
- Remove the solvent and excess POCl_3 under reduced pressure.

- Carefully quench the residue with ice water and adjust the pH to 8.5-9.5 with a base (e.g., NaHCO_3) to precipitate the product.
- Filter, wash with water, and dry to obtain 4-chloro-7-azaindole.

Step 3: Methoxylation of 4-Chloro-7-azaindole

- Dissolve 4-chloro-7-azaindole in DMF.
- Add sodium methoxide and heat the reaction to 110-130 °C for approximately 8 hours.
- After cooling, remove DMF under reduced pressure.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate, and purify (e.g., by recrystallization) to yield 4-methoxy-7-azaindole.

Step 4: Demethylation to **4-Hydroxy-7-azaindole**

- Dissolve 4-methoxy-7-azaindole in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to -78 °C (dry ice/acetone bath).
- Slowly add boron tribromide (BBr_3 , ~3 equivalents) in DCM.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Carefully quench the reaction by slowly adding methanol, followed by water.
- Neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield pure **4-Hydroxy-7-azaindole**.

Analytical Characterization Protocols

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines standard sample preparation and data acquisition for ¹H NMR analysis.

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **4-Hydroxy-7-azaindole** sample.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (Typical 400 MHz Spectrometer):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans (NS): 16-64 (adjust based on concentration).
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
 - Temperature: 298 K (25 °C).
- Data Processing:
 - Apply Fourier transformation to the acquired FID.
 - Perform phase and baseline corrections.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

- Integrate all signals to determine the relative proton ratios.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is for the analysis of **4-Hydroxy-7-azaindole**, often after its incorporation into potential inhibitors and extraction from a biological matrix (e.g., plasma).

- Sample Preparation (from Plasma):

- To 100 μ L of plasma, add 300 μ L of ice-cold acetonitrile containing an internal standard to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

- UPLC-MS/MS Conditions:

- System: Waters ACQUITY UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for the parent ion $[M+H]^+$ and its characteristic fragments.

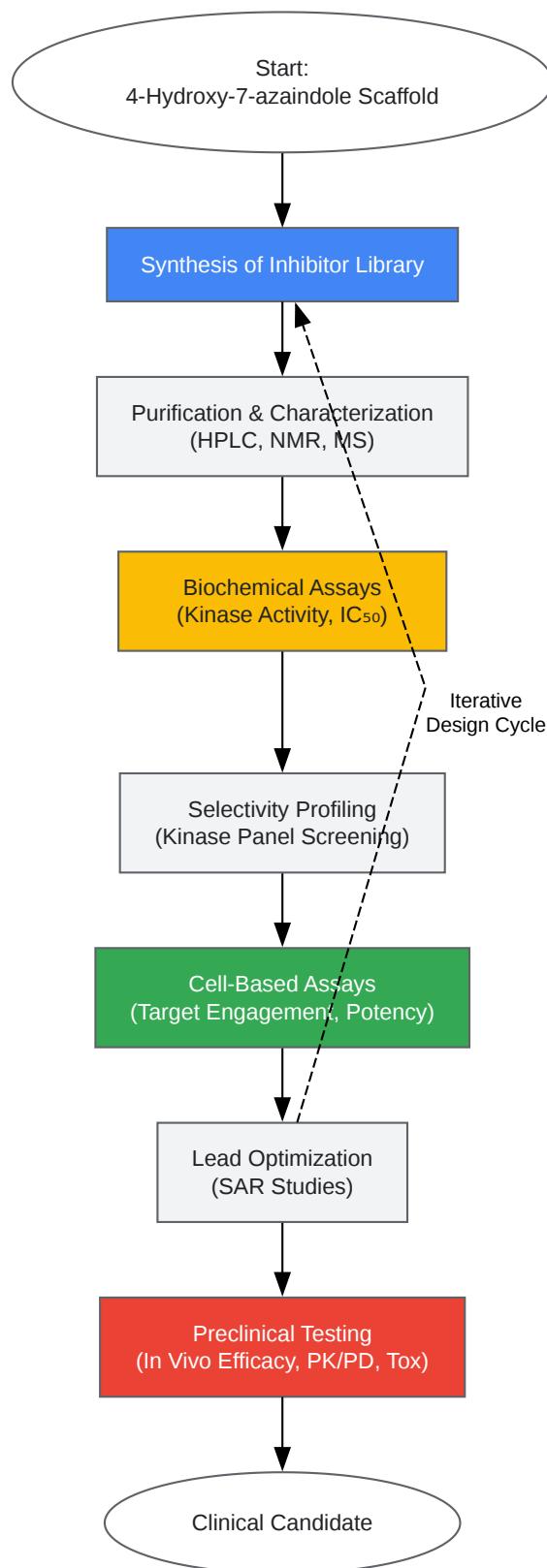
3. Infrared (IR) Spectroscopy

For solid samples like **4-Hydroxy-7-azaindole**, a KBr pellet is a standard method for IR analysis.

- Sample Preparation (KBr Pellet):
 - Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.
 - Transfer the fine powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Experimental and Developmental Workflows

The development of a novel kinase inhibitor from a scaffold like **4-Hydroxy-7-azaindole** follows a structured workflow, from initial synthesis to biological evaluation.

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Caption: Workflow for Kinase Inhibitor Development.

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References

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